2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-(3-nitrophenyl)phthalazin-1(2H)-one
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Overview
Description
2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a nitrophenyl group, and a dihydrophthalazinone moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with an appropriate alkylating agent to introduce the 4-methyl group.
Introduction of the nitrophenyl group: This can be achieved through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Formation of the dihydrophthalazinone moiety: This step involves the cyclization of an appropriate precursor, such as a hydrazine derivative, with a phthalic anhydride or a related compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses.
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: A heterocyclic building block.
(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone: A related compound with similar structural features.
Properties
Molecular Formula |
C21H21N5O4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-(3-nitrophenyl)phthalazin-1-one |
InChI |
InChI=1S/C21H21N5O4/c1-23-9-11-24(12-10-23)19(27)14-25-21(28)18-8-3-2-7-17(18)20(22-25)15-5-4-6-16(13-15)26(29)30/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
ROHZGOWWHJTBGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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